molecular formula C20H24ClNO2.HCl B195545 Diaminophen CAS No. 902-83-0

Diaminophen

Cat. No.: B195545
CAS No.: 902-83-0
M. Wt: 382.3 g/mol
InChI Key: UFSBFMDTWVPCIA-UHFFFAOYSA-N
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Description

Diaminophen, a diamine derivative, is characterized by two amine groups attached to an aromatic benzene ring. A prominent example is N4-(1-Benzyl-1H-indazol-5-yl) N6,N6-dimethyl-pyrido[3,4-d]pyrimidine-4,6-diamine (Molecular Formula: C₂₃H₂₁N₇; Molecular Weight: 395.47 g/mol), which exhibits versatility in pharmaceutical and analytical applications . This compound is integral to peptide synthesis, where its primary amine group facilitates spacer design, avoiding steric hindrance during conjugation . This compound derivatives are also employed in chromatographic impurity profiling, leveraging their distinct retention times and asymmetry values for precise analysis .

Properties

CAS No.

902-83-0

Molecular Formula

C20H24ClNO2.HCl

Molecular Weight

382.3 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-chloro-2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C20H24ClNO2.ClH/c1-3-22(4-2)15-16-24-19(23)20(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14H,3-4,15-16H2,1-2H3;1H

InChI Key

UFSBFMDTWVPCIA-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl.Cl

Canonical SMILES

CC[NH+](CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl.[Cl-]

Other CAS No.

902-83-0

Related CAS

6699-38-3 (Parent)

Synonyms

2-Chloro-2, 2-(diethylamino)ethyl ester hydrochloride;  Benzeneacetic acid, a-chloro-a-phenyl-, 2-(diethylamino)ethy

Origin of Product

United States

Comparison with Similar Compounds

Diphenylamine Analogs

  • Structure: Diphenylamine consists of two phenyl groups bonded to a central amine (C₆H₅)₂NH. Diaminophen differs through additional pyrido-pyrimidine and benzyl-indazol substituents .
  • Applications: Diphenylamine analogs, such as tofenamic acid (a nonsteroidal anti-inflammatory drug), share structural motifs but differ in pharmacological targets. Tofenamic acid’s carboxyl group enhances cyclooxygenase (COX) inhibition, whereas this compound’s diamine structure supports nucleic acid intercalation .

Bis(4-aminophenyl) Disulfide Dihydrochloride

  • Structure: Features two 4-aminophenyl groups linked by a disulfide bridge (Cl⁻·HCl⁻·H₂N-C₆H₄-S-S-C₆H₄-NH₂). The disulfide bond confers redox sensitivity, unlike this compound’s stable amine backbone .
  • Applications: Used in polymer chemistry and drug delivery due to disulfide cleavage under reducing conditions. This compound lacks this dynamic behavior but offers superior thermal stability .

Functional Analogs

Acetaminophen (Paracetamol)

  • Structure: Contains an amide group (H₂NC(O)C₆H₄OH), differing from this compound’s diamine configuration .
  • Pharmacology: Both compounds exhibit analgesic properties, but acetaminophen acts via COX-2 inhibition in the CNS, while this compound’s mechanism involves DNA binding .
  • Safety: Acetaminophen has hepatotoxicity risks at high doses, whereas this compound’s toxicity profile remains under investigation .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound (Example) C₂₃H₂₁N₇ 395.47 Pyrido-pyrimidine core, benzyl-indazol Peptide synthesis, chromatography
Tofenamic Acid C₁₆H₁₄ClNO₂ 295.74 Carboxyl group, COX inhibition Anti-inflammatory
Bis(4-aminophenyl) Disulfide C₁₂H₁₄N₂S₂·2HCl 349.30 Redox-sensitive disulfide bond Drug delivery systems
Acetaminophen C₈H₉NO₂ 151.16 Amide, phenolic hydroxyl Analgesic, antipyretic

Table 2: Chromatographic Data (HPLC)

Compound Retention Time (min) Relative Retention Time (RRT) Asymmetry (TUSP)
This compound (Example) 8.2 1.00 1.05
Tofenamic Acid 6.7 0.82 1.20
Acetaminophen 3.5 0.43 1.15

Key Research Findings

  • This compound derivatives demonstrate ≥90% purity in chromatographic assays, critical for pharmaceutical quality control .
  • Diphenylamine analogs exhibit structural mimicry of thyroxine , suggesting applications in hormone replacement therapy .
  • Bis(4-aminophenyl) disulfide’s redox-responsive behavior enables targeted drug release in tumor microenvironments .

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